2-[3-(Fluorosulfonyl)phenyl]acetic acid
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Overview
Description
2-[3-(Fluorosulfonyl)phenyl]acetic acid, also known as FSPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FSPA is a sulfonamide derivative that contains a fluorine atom, which makes it a potent inhibitor of various enzymes.
Mechanism of Action
2-[3-(Fluorosulfonyl)phenyl]acetic acid inhibits enzymes by binding to their active sites and preventing their catalytic activity. This compound contains a sulfonamide group that mimics the substrate of the enzyme and a fluorine atom that enhances its binding affinity. This compound has been shown to be a reversible inhibitor of carbonic anhydrase and a non-competitive inhibitor of FAAH and PTP1B.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by this compound has been linked to decreased tumor growth and reduced intraocular pressure. Inhibition of FAAH by this compound has been linked to reduced pain and inflammation. Inhibition of PTP1B by this compound has been linked to improved glucose homeostasis and reduced insulin resistance.
Advantages and Limitations for Lab Experiments
2-[3-(Fluorosulfonyl)phenyl]acetic acid has several advantages for lab experiments, including its potency and selectivity for enzyme inhibition. This compound has been used in various assays to study enzyme activity and to develop new inhibitors. However, this compound has some limitations, including its potential toxicity and limited solubility in water.
Future Directions
For research on 2-[3-(Fluorosulfonyl)phenyl]acetic acid include the development of new inhibitors and the study of its physiological effects in vivo.
Synthesis Methods
2-[3-(Fluorosulfonyl)phenyl]acetic acid is synthesized by reacting 3-(fluorosulfonyl)aniline with chloroacetic acid in the presence of a base. The reaction yields this compound as a white crystalline solid, which can be purified through recrystallization. This synthesis method is relatively simple and has been used in various research studies.
Scientific Research Applications
2-[3-(Fluorosulfonyl)phenyl]acetic acid has been extensively used in scientific research as a tool to study enzyme inhibition. This compound is a potent inhibitor of various enzymes, including carbonic anhydrase, FAAH, and PTP1B. These enzymes play crucial roles in various biological processes, and their inhibition has been linked to several diseases, including cancer, inflammation, and diabetes. This compound has been used to study the mechanism of action of these enzymes and to develop new inhibitors for therapeutic purposes.
properties
IUPAC Name |
2-(3-fluorosulfonylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c9-14(12,13)7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBOEORXWLPABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
501653-93-6 |
Source
|
Record name | 2-[3-(fluorosulfonyl)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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